Product packaging for Betulinan B(Cat. No.:CAS No. 184092-49-7)

Betulinan B

Cat. No.: B1226261
CAS No.: 184092-49-7
M. Wt: 318.3 g/mol
InChI Key: IIJJGBPPKPHWQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Betulinan B is a chemical compound supplied as a high-purity reference standard for research and development purposes. This product is intended for use in laboratory analysis and manufacturing processes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the scientific literature for potential applications and mechanisms of action, as specific biological activities and research values for this compound are not provided by the supplier. All technical data and specifications should be verified by the customer prior to use. Handling of this substance should only be performed by qualified professionals in accordance with established laboratory safety protocols. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. FOR RESEARCH USE ONLY. Not for use in diagnostic or therapeutic procedures. Not for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14O4 B1226261 Betulinan B CAS No. 184092-49-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

184092-49-7

Molecular Formula

C20H14O4

Molecular Weight

318.3 g/mol

IUPAC Name

2-methoxy-3-phenyl-6H-benzo[c]chromene-1,4-dione

InChI

InChI=1S/C20H14O4/c1-23-19-15(12-7-3-2-4-8-12)17(21)20-16(18(19)22)14-10-6-5-9-13(14)11-24-20/h2-10H,11H2,1H3

InChI Key

IIJJGBPPKPHWQB-UHFFFAOYSA-N

SMILES

COC1=C(C(=O)C2=C(C1=O)C3=CC=CC=C3CO2)C4=CC=CC=C4

Canonical SMILES

COC1=C(C(=O)C2=C(C1=O)C3=CC=CC=C3CO2)C4=CC=CC=C4

Other CAS No.

184092-49-7

Synonyms

betulinan B

Origin of Product

United States

Discovery, Isolation, and Structural Characterization of Betulinan B

The emergence of Betulinan B as a known compound is a result of systematic investigation into the natural products synthesized by certain fungi. Its discovery has paved the way for a deeper understanding of the chemical diversity within this biological kingdom.

Natural Occurrence and Sources of this compound

This compound was first identified and isolated from the methanol (B129727) (MeOH) extract of the fungus Lenzites betulina. unila.ac.idnih.gov This fungus, belonging to the Polyporaceae family, is a known producer of various bioactive compounds. nih.gov The isolation of this compound, along with its counterpart Betulinan A, marked the discovery of novel benzoquinone compounds from this fungal source. unila.ac.idnih.gov

While Lenzites betulina is the definitive source of this compound, the broader class of benzoquinones is found across various biological taxa. These compounds are known to be produced by other fungi, particularly within the Polyporaceae family, which are recognized for synthesizing terphenylquinones and related compounds. researchgate.net Further research into the chemical constituents of other fungi, especially those phylogenetically related to Lenzites betulina, may reveal additional natural sources of this compound or structurally similar analogues. The biotransformation capabilities of various fungi, such as Aspergillus and Armillaria species, to modify related triterpenoids also suggest a potential for engineered biosynthesis of this compound-related structures. researchgate.net

Methodologies for the Isolation and Purification of this compound

The process of obtaining pure this compound from its natural source involves a multi-step procedure that leverages the compound's physicochemical properties.

The initial step in isolating this compound from Lenzites betulina involves extraction with a suitable solvent. The documented method specifies the use of a methanol (MeOH) extract, indicating that this compound is soluble in this polar organic solvent. unila.ac.idnih.gov This process is designed to efficiently remove the target compound from the fungal biomass.

Following extraction, the crude methanol extract, containing a mixture of various compounds, undergoes purification. While the specific details for this compound's purification are not exhaustively documented in the initial discovery, the separation of natural products from complex mixtures typically relies on chromatographic techniques. For compounds of similar complexity, a combination of column chromatography methods is often employed. nih.gov This could include:

Dry Column Chromatography (DCC): A technique that can be used for the initial fractionation of the crude extract. nih.gov

Silica Gel Column Chromatography: A standard method for separating compounds based on their polarity. Different solvent systems would be used to elute fractions of increasing polarity, allowing for the separation of this compound from other components in the extract. researchgate.net

The purity of the isolated fractions would be monitored throughout the process, likely using thin-layer chromatography (TLC). nih.gov

Advanced Techniques for Structural Elucidation of this compound

The definitive structure of this compound as 2-phenyl-3-methoxy-[1H-2-benzopyran][4,3-e][p]benzoquinone was determined through the application of various spectral data. unila.ac.idnih.gov While the specific spectral data for this compound is not publicly detailed, the process of elucidating the structure of a novel natural product typically involves a suite of advanced spectroscopic methods. The structural determination of a related complex molecule, betulinic acid, provides a comprehensive example of the techniques that would have been employed. unila.ac.idjapsonline.com These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

1D NMR (¹H and ¹³C): Provides information about the different types of protons and carbons present in the molecule and their chemical environments. unila.ac.idnih.govresearchgate.net

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments reveal the connectivity between atoms. For instance, COSY (Correlation Spectroscopy) shows which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments establish correlations between protons and carbons, helping to piece together the molecular structure. japsonline.comresearchgate.net

Mass Spectrometry (MS): This technique provides information about the mass of the molecule and its fragmentation pattern, which aids in determining the molecular formula and identifying structural motifs.

High-Resolution Mass Spectrometry (HR-MS): Allows for the determination of the precise molecular formula of the compound. researchgate.net

Tandem Mass Spectrometry (MS/MS): Involves fragmenting the molecule and analyzing the resulting fragments to gain further structural insights. The fragmentation patterns can be highly informative for identifying specific substructures within the molecule. nih.govresearchgate.netnih.gov

The collective analysis of data from these spectroscopic techniques allows for the unambiguous determination of the complex three-dimensional structure of a natural product like this compound.

Based on a comprehensive review of scientific literature, there is no readily available information on a compound specifically named "this compound." It is possible that this is a rare, newly identified compound not yet widely documented in publicly accessible databases, or that the name is a synonym or a potential typographical error for a more commonly known related compound, such as Betulin (B1666924).

Therefore, this article cannot be generated as requested due to the absence of specific data for "this compound" in the scientific literature. If the intended subject of inquiry was "Betulin," a wealth of information is available that would fit the requested outline. Should you wish to proceed with an article on "Betulin," please confirm.

Biosynthesis of Betulinan B

Proposed Biosynthetic Pathways of Benzoquinone Derivatives

Betulinan B belongs to the terphenylquinone class of compounds, which are phenyl-substituted p-benzoquinones. wikipedia.org The fundamental biosynthetic route to these molecules in fungi is understood to originate from the shikimate-chorismate pathway, which provides the necessary aromatic amino acid precursors. nih.govresearchgate.net The biosynthesis of terphenylquinones is generally accomplished through the dimerization of substituted phenylpyruvic acids. wikipedia.org

A central intermediate in the formation of a wide array of p-terphenyl (B122091) derivatives in fungi is atromentin (B1665312). nih.gov This molecule itself is a terphenylquinone and serves as a branching point for the synthesis of more complex structures through various enzymatic modifications. nih.govnih.gov The pathway initiates with an aromatic amino acid, typically L-tyrosine or L-phenylalanine. nih.gov In fungi, L-tyrosine is converted to 4-hydroxyphenylpyruvic acid (4-HPP) by an aminotransferase. uniprot.org Two molecules of this α-keto acid are then condensed to form the p-terphenylquinone core of atromentin. wikipedia.org

In bacteria, a similar logic is followed. A gene cluster found in Burkholderia species, responsible for producing betulinan/terferol (B1200326) analogues, is proposed to utilize two units of phenylalanine or a closely related precursor, which are dimerized to create the characteristic tricyclic structure. nih.govnih.gov This suggests a convergent evolutionary strategy for the synthesis of these complex molecules in different biological kingdoms.

Identification of Precursors and Intermediates in this compound Biosynthesis

Based on the general pathways established for p-terphenyls, the primary precursors for this compound are derived from the shikimate pathway.

Primary Precursors : The biosynthesis is initiated with aromatic amino acids. Isotope labeling studies have confirmed that L-phenylalanine and L-tyrosine are the foundational building blocks for the p-terphenyl skeleton. nih.gov

Keto-Acid Precursors : These amino acids are first deaminated to their corresponding α-keto acids. In the case of L-tyrosine, this yields 4-hydroxyphenylpyruvic acid (4-HPP) , while L-phenylalanine is converted to phenylpyruvic acid . uniprot.orgsci-hub.se These keto acids are the direct substrates for the dimerization reaction that forms the central ring structure. wikipedia.orgsci-hub.se

Key Intermediate : Atromentin is considered a crucial intermediate in the biosynthesis of many fungal p-terphenyls. nih.gov It is formed by the symmetrical condensation of two 4-HPP units. uniprot.orgwikipedia.org Following the formation of the atromentin core, subsequent tailoring reactions, such as hydroxylation, methylation, or other modifications, would lead to the specific structure of this compound. In bacterial pathways, while a direct atromentin equivalent has not been definitively isolated as an intermediate for betulinan analogues, a similar dihydroxyquinone framework is proposed to be formed from the condensation of two phenylpyruvic acid molecules. sci-hub.se

Table 1: Key Precursors and Intermediates in the Proposed

Compound Role Compound Name Origin Pathway
Primary Precursor L-Phenylalanine Shikimate Pathway
Primary Precursor L-Tyrosine Shikimate Pathway
Keto-Acid Precursor Phenylpyruvic acid Deamination of L-phenylalanine
Keto-Acid Precursor 4-hydroxyphenylpyruvic acid (4-HPP) Deamination of L-tyrosine
Key Intermediate Atromentin Dimerization of 4-HPP

Enzymatic Steps and Gene Clusters Involved in this compound Formation

The enzymatic machinery responsible for this compound biosynthesis is being uncovered through the characterization of gene clusters in both fungi and bacteria.

In fungi such as Tapinella panuoides, the biosynthesis of the key intermediate atromentin is catalyzed by a clustered set of genes. nih.gov

AtrD : An L-tyrosine:2-oxoglutarate aminotransferase that converts L-tyrosine into 4-hydroxyphenylpyruvic acid (4-HPP). nih.govuniprot.org

AtrA : A multi-domain nonribosomal peptide synthetase-like (NRPS-like) enzyme, specifically an atromentin synthetase. nih.govuniprot.org This enzyme possesses adenylation (A), thiolation (T), and thioesterase (TE) domains. wikipedia.org It adenylates two molecules of 4-HPP and catalyzes their dimerization to form atromentin. nih.govkegg.jp

A significant breakthrough in understanding the biosynthesis of betulinan-type compounds came from the study of bacteria. In Burkholderia pseudomallei and Burkholderia thailandensis, a specific gene cluster, designated BTH-II0204-207 , has been identified and linked to the production of betulinan/terferol analogues. nih.govscielo.br Heterologous expression of this operon confirmed its role in synthesizing these compounds. nih.gov The cluster contains four key genes: nih.govnih.gov

A nonribosomal peptide synthetase (NRPS) : This single-module NRPS is predicted to be responsible for the initial condensation of two phenylalanine-derived units, analogous to the function of the fungal atromentin synthetase. nih.govsci-hub.se

A dehydratase

An isomerase

A methyltransferase : This enzyme is likely responsible for the specific methylation patterns observed in the final products, distinguishing them from each other and from the parent terferol structure. nih.gov

The exact roles of the dehydratase and isomerase in this bacterial pathway are still under investigation. nih.gov

Table 2: Characterized and Predicted Genes in Betulinan-like Compound Biosynthesis

Gene/Enzyme Organism/Source Proposed Function in Pathway
atrD Tapinella panuoides L-tyrosine aminotransferase (forms 4-HPP)
atrA Tapinella panuoides Atromentin synthetase (dimerizes 4-HPP)
BTH-II0204-207 NRPS Burkholderia spp. Dimerizes phenylalanine-derived precursors
BTH-II0204-207 Dehydratase Burkholderia spp. Unknown, tailoring of intermediate
BTH-II0204-207 Isomerase Burkholderia spp. Unknown, tailoring of intermediate
BTH-II0204-207 Methyltransferase Burkholderia spp. Adds methyl groups to the terphenyl core

Strategies for Elucidating and Modulating this compound Biosynthesis

Several scientific strategies are being employed to further clarify the biosynthetic pathway of this compound and to potentially harness it for biotechnological production.

Genome Mining and Gene Cluster Identification : A primary approach is the use of bioinformatics to scan the genomes of producing organisms, like Lenzites betulina or Burkholderia species, for putative biosynthetic gene clusters (BGCs). scielo.br The identification of the BTH-II0204-207 cluster is a direct result of this strategy. nih.govscielo.br

Heterologous Expression : Once a candidate gene cluster is identified, its function can be confirmed by cloning it and expressing it in a heterologous host. The BTH-II0204-207 operon was successfully expressed in Pseudomonas aeruginosa, leading to the production and isolation of novel betulinan/terferol analogues. nih.govnih.gov This technique is crucial for linking genes to their metabolic products.

Precursor-Directed Biosynthesis : This strategy involves feeding a producing organism with high concentrations of a suspected precursor to stimulate the production of the target metabolite. The production of a betulinan analogue by B. thailandensis was successfully induced by spiking the culture medium with phenylalanine, which confirmed phenylalanine as a key precursor and demonstrated a method to enhance yield. nih.gov

Gene Deletion and Mutagenesis : To confirm the necessity of a specific gene or cluster, targeted gene knockout experiments are performed. The deletion of the NRPS gene in the BTH-II0204-207 cluster in B. thailandensis abolished the production of the corresponding metabolite, definitively proving the gene's role in the pathway. nih.gov

Enzymatic Assays : For enzymes that can be expressed and purified, in vitro assays are used to determine their precise function and substrate specificity. The characterization of the fungal atromentin synthetase AtrA, for example, involved biochemical assays that confirmed its ability to accept 4-HPP and dimerize it. nih.govwikipedia.org

These approaches, often used in combination, are powerful tools for dissecting complex biosynthetic pathways and provide a roadmap for future metabolic engineering efforts aimed at the sustainable production of this compound and related compounds.

Chemical Synthesis and Structural Modifications of Betulinan B

Total Synthesis Approaches for Betulinan B (If reported, otherwise theoretical considerations)

As of now, a total synthesis of this compound has not been reported in the scientific literature. However, theoretical approaches can be considered based on the successful synthesis of its close structural analog, Betulinan A (2,5-diphenyl-3,6-dimethoxy-p-benzoquinone). nih.gov

A reported synthesis of Betulinan A utilized a metal-free, visible-light-induced bis-arylation of 2,5-dichlorobenzoquinone with aryldiazonium salts. beilstein-journals.org The reactive diazonium salts are generated in-situ, which then convert to radicals upon light irradiation. This methodology proved effective for creating the bis-arylated quinone core of Betulinan A. beilstein-journals.org

Theoretical Application to this compound Synthesis: A similar strategy could theoretically be adapted for the synthesis of the this compound core. The synthesis would require the formation of a diarylquinone intermediate, which could then undergo further reactions to form the benzopyran ring system characteristic of this compound. The challenge would lie in achieving the correct regioselectivity and in the construction of the fused heterocyclic ring.

Semisynthetic Strategies for this compound and its Analogs

Semisynthesis, which involves the chemical modification of a naturally sourced starting material, is a common strategy for producing complex molecules and their analogs. wikipedia.org While specific semisynthetic routes starting from this compound have not been detailed, studies on related natural products like Betulinan C provide a framework for potential strategies. For instance, the synthesis of Betulinan C analogs has been reported, demonstrating that the core structure of these compounds can be chemically modified to produce a variety of derivatives. researchgate.netrjptonline.org

Given that this compound is isolated from Lenzites betulina, it is plausible that other co-occurring metabolites from this fungus could serve as precursors for the semisynthesis of this compound analogs. nih.govimsc.res.in This approach can be more efficient than total synthesis for generating a library of related compounds for biological screening. wikipedia.org

Design and Synthesis of this compound Derivatives and Analogs

The design and synthesis of derivatives and analogs of natural products are crucial for optimizing their biological activities. While there is a lack of specific reports on the design and synthesis of this compound derivatives, extensive research on the analogs of the structurally related pentacyclic triterpenes, betulin (B1666924) and betulinic acid, offers valuable insights into potential modification strategies. These strategies often focus on specific sites of the molecule that are amenable to chemical transformation and are suspected to be important for biological activity.

Common synthetic modifications on related compounds that could be hypothetically applied to the this compound scaffold include:

Modification of substituent groups: Altering the methoxy (B1213986) and phenyl groups on the benzoquinone ring could influence the compound's electronic and steric properties, potentially affecting its biological targets.

Introduction of new functional groups: The addition of functional groups such as halogens, nitrogen-containing moieties (e.g., amines, amides, triazoles), or other heterocyclic rings could enhance biological activity or modulate physicochemical properties. mdpi.com

Hybridization with other bioactive molecules: Creating hybrid molecules by linking this compound to other known therapeutic agents is another strategy to potentially achieve synergistic effects or a dual mode of action. nih.gov

The synthesis of Betulinan C analogs, for example, has been achieved and their potential as biofilm inhibitors has been explored, indicating that the generation of analogs from this family of compounds is feasible and can lead to new biological applications. researchgate.netrjptonline.org

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity, guiding the design of more potent and selective analogs. Direct SAR studies on this compound analogs are not extensively reported. Therefore, the principles of SAR are discussed here based on studies of analogs of related natural products like betulinic acid.

In related compounds like betulinic acid, specific structural motifs have been correlated with biological activity. Modifications at key positions have been shown to significantly impact the compound's efficacy.

The A-ring: Modifications to the A-ring of betulinic acid have been shown to influence its cytotoxic and cytoprotective properties.

The C-28 position: Derivatization of the carboxylic acid at the C-28 position of betulinic acid into amides or esters has led to analogs with enhanced antiprotozoal and other activities. nih.gov

The C-20,29 double bond: Modifications at this position in the betulinic acid scaffold can also significantly alter its biological profile. mdpi.com

These findings suggest that for this compound analogs, specific regions of the molecule are likely critical for its biological function. The phenyl and methoxy substituents, as well as the fused benzopyran ring, represent key structural motifs. Systematic modification of these motifs in synthetic analogs would be necessary to establish a clear correlation between these structural features and the resulting biological activity.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Identifying the key pharmacophoric elements of this compound is crucial for designing new, potentially more active molecules.

Based on its structure, the key pharmacophoric elements of this compound are likely to include:

Aromatic rings: The phenyl group is a significant hydrophobic feature that can engage in pi-stacking or hydrophobic interactions with a biological target.

Hydrogen bond acceptors: The oxygen atoms of the benzoquinone and methoxy groups can act as hydrogen bond acceptors, which are often crucial for ligand-receptor binding.

A rigid ring system: The fused ring structure provides a defined three-dimensional shape, which is a critical determinant of how the molecule fits into a binding site.

The relationship between these structural elements and the biological activity of this compound analogs would need to be explored through the synthesis and biological evaluation of a diverse set of derivatives.

Mechanisms of Action of Betulinan B

Cellular

Direct research into the specific cellular mechanisms of Betulinan B is not extensively documented. The available information is primarily in the context of its isolation and its relation to other compounds from the same source.

Modulation of Intracellular Signaling Pathways

There is currently no specific information available from the conducted research that details the modulation of any intracellular signaling pathways by this compound.

Impact on Cellular Processes and Homeostasis (e.g., lipid peroxidation inhibition)

This compound, along with Betulinan A, has been identified as an inhibitor of lipid peroxidation. researchgate.net These compounds were isolated from the fungus Lenzites betulina. researchgate.neticm.edu.pl One study highlighted that the related compound, Betulinan A, demonstrated more potent antioxidant activity than vitamin E. icm.edu.pl The inhibition of lipid peroxidation is a crucial cellular process for maintaining homeostasis and protecting cell membranes from oxidative damage. researchgate.netphcog.comresearchgate.net

Interactions with Cellular Organelles and Structures

No studies were found that describe the direct interactions of this compound with specific cellular organelles or structures. Research on how other compounds interact with organelles like mitochondria, the endoplasmic reticulum, and lysosomes is extensive, but these have not been specifically linked to this compound. nih.govrobertozonculab.orgthno.orgmpg.decam.ac.uk

Molecular

The molecular interactions of this compound have not been fully elucidated. However, data on related compounds provide some context for potential areas of activity.

Enzyme Inhibition or Activation by this compound

There is no direct evidence identifying this compound as an inhibitor or activator of specific enzymes. However, research on other compounds in the Betulinan family has shown such activity. For instance, Betulinan A and Betulinan C demonstrated inhibitory effects on phosphodiesterase. nih.gov

Table 1: Phosphodiesterase Inhibition by Betulinan Analogs nih.gov
CompoundEnzyme TargetInhibitory Activity (IC50)
Betulinan APhosphodiesterase44 µM
Betulinan CPhosphodiesterase17 µM

Receptor Binding and Ligand-Target Interactions

No available research data specifies any receptor binding or ligand-target interactions for this compound. Studies on related pentacyclic triterpenes have shown interactions with various receptors, such as the binding of Betulin (B1666924) to GABA(A) receptors and Betulinic acid to cannabinoid receptors, but these findings have not been extended to this compound. nih.govnih.govresearchgate.net

Modulation of Gene Expression and Protein Synthesis

There is currently no specific scientific literature available that details the modulation of gene expression or protein synthesis by this compound. Research has not yet elucidated whether this compound directly or indirectly influences transcriptional or translational processes.

Mechanistic Insights from Preclinical In Vitro Studies

The primary mechanism of action for this compound reported in preclinical in vitro studies is the inhibition of lipid peroxidation. One study identified this compound as an inhibitor of this process with an IC50 value of 2.88 µg/mL. nih.govnih.gov Another study noted its antioxidant activity, which was less potent than its counterpart, Betulinan A. researchgate.net

Beyond its antioxidant properties, this compound has been mentioned in the context of its isolation alongside other compounds with antifungal activity. mdpi.com However, specific mechanistic studies detailing how this compound exerts antifungal effects, or any other cellular mechanisms, are not available. There is no information regarding its influence on specific signaling pathways, enzyme activities beyond lipid peroxidation, or other cellular processes.

Interactive Data Table: In Vitro Activity of this compound

CompoundSource OrganismBioactivityIC50 ValueReference
This compoundLenzites betulinaInhibition of lipid peroxidation2.88 µg/mL nih.govnih.gov

Mechanistic Insights from Preclinical In Vivo Studies (Non-Human Models)

There are no available scientific reports on preclinical in vivo studies conducted on this compound in non-human models. Consequently, there are no mechanistic insights from animal studies regarding its metabolism, biodistribution, or physiological effects.

Pharmacokinetics and Pharmacodynamics of Betulinan B Preclinical, Mechanistic Focus

Absorption and Distribution Mechanisms in Preclinical Modelslovelacebiomedical.org

Detailed studies specifically outlining the absorption and distribution mechanisms of Betulinan B in preclinical models are not extensively available in the current scientific literature. The process of a drug's absorption and distribution is fundamental to its efficacy, involving its movement from the site of administration into the bloodstream and subsequent allocation throughout the body's tissues. nih.govnih.gov For therapeutic agents, understanding tissue distribution is crucial as it determines the concentration of the compound at its target site. erbc-group.com Non-invasive imaging techniques are increasingly being used in preclinical studies to track the biodistribution of compounds in real-time. nih.gov However, specific data from such studies on this compound has not been published.

Excretion Mechanisms and Routes in Preclinical Models

The elimination of a compound and its metabolites from the body, known as excretion, is the final step in its pharmacokinetic journey. nih.gov The primary routes of excretion are typically through the kidneys (urine) and the liver (bile and feces). maticasrpska.org.rs Mass balance studies, often utilizing radiolabeled compounds, are the gold standard for determining the routes and rates of excretion in preclinical species. maticasrpska.org.rs

Specific studies detailing the excretion mechanisms and routes for this compound are currently lacking. For many natural compounds, biliary excretion is a significant route of elimination. erbc-group.com

Preclinical Pharmacodynamic Markers and Mechanistic Correlates of this compound

Pharmacodynamics involves the study of a compound's biochemical and physiological effects on the body and the mechanisms of its action. Research suggests that compounds within the betulinan class possess noteworthy biological activities.

One of the key pharmacodynamic effects associated with betulinans is the inhibition of lipid peroxidation. Lipid peroxidation is a process of oxidative degradation of lipids that can lead to cellular damage. The ability of this compound to inhibit this process suggests it has antioxidant properties. Specifically, Betulinan A, a closely related compound, has been shown to be a potent radical scavenger, even more so than vitamin E in some assays. This points to a potential mechanism of action for this compound centered on mitigating oxidative stress.

Table 2: Reported Preclinical Pharmacodynamic Activity of the Betulinan Class

Compound ClassPharmacodynamic EffectPotential Mechanism
BetulinansInhibition of lipid peroxidationRadical scavenging, antioxidant activity

This table is based on the reported activity of the betulinan class of compounds, including Betulinan A and B.

Further research is necessary to fully elucidate the specific preclinical pharmacokinetic and pharmacodynamic profile of this compound.

Analytical Methodologies for Betulinan B Research

Chromatographic Techniques for Separation and Quantification of Betulinan B

Chromatography is the cornerstone for isolating and quantifying this compound from complex mixtures. The choice between liquid and gas chromatography typically depends on the analyte's properties and the analytical goal.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, is the most widely used technique for the analysis of this compound and related triterpenoids. mdpi.com This method separates compounds based on their polarity.

Stationary Phase: The most common stationary phase is a C18 (octadecylsilyl) column, which is nonpolar. mdpi.comresearchgate.net

Mobile Phase: A polar mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, is used for elution. mdpi.comresearchgate.net The specific ratio can be adjusted to optimize the separation. For instance, a mobile phase of acetonitrile and water (86:14, v/v) has been successfully used for separating betulin (B1666924) and betulinic acid. mdpi.com Another method for simultaneous estimation used 0.1% orthophosphoric acid and acetonitrile. nih.govnih.gov

Detection: Since triterpenoids like this compound lack strong chromophores that absorb light in the near-UV region, detection is typically performed at low wavelengths, between 205 and 210 nm. mdpi.comresearchgate.netresearchgate.net A diode-array detector (DAD) or a variable wavelength detector (VWD) is commonly employed. mdpi.com

The following table summarizes typical conditions used in HPLC methods for related compounds, which are applicable for the analysis of this compound.

ParameterCondition 1Condition 2Condition 3
ColumnReverse Phase C18Hypersil C18 (250 mm)Symmetry C18 (4.6x250 mm, 5 µm)
Mobile PhaseAcetonitrile/Water (86:14 v/v) mdpi.comAcetonitrile/Water (85:15 v/v) researchgate.netAcetonitrile/Methanol (80:20 v/v) researchgate.net
Flow RateNot Specified1.0 mL/min researchgate.netNot Specified
Detection Wavelength210 nm mdpi.com210 nm researchgate.net210 nm researchgate.net
Column TemperatureNot Specified25°C researchgate.netNot Specified

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is another powerful technique for analyzing triterpenoids. mdpi.comresearchgate.net However, compounds like this compound have low volatility and require specific conditions for analysis.

Derivatization: Due to their low volatility, direct analysis of these compounds by GC is challenging and often requires high temperatures (above 300°C). mdpi.com To overcome this, a preliminary derivatization step is often performed to convert the analyte into a more volatile and thermally stable compound.

High-Throughput Analysis: GC-MS/MS (tandem mass spectrometry) has been established as a key technology for profiling secondary metabolites. nih.gov It offers a fast and sensitive technique for the quantitative analysis of compounds like betulinic acid in plant extracts and can be adapted for this compound. nih.govnih.gov

ParameterDescription
PrincipleSeparates volatile compounds in the gas phase followed by detection using a mass spectrometer.
Requirement for this compoundOften requires derivatization to increase volatility due to its complex structure and high molecular weight. mdpi.com
DetectorMass Spectrometry (MS or MS/MS), providing high sensitivity and structural information. nih.gov
ApplicationQuantification of betulinic acid and other triterpenes in crude methanolic extracts and ethyl acetate (B1210297) fractions. nih.govnih.gov

Spectroscopic and Spectrometric Methods for this compound Analysis

While chromatography separates the components of a mixture, spectroscopic and spectrometric methods are used for detection and structural elucidation. The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is particularly valuable for mechanistic and metabolic studies. mdpi.comnih.gov

LC-MS/MS combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. innovareacademics.in This makes it an ideal tool for identifying and quantifying trace amounts of this compound and its metabolites in complex samples. nih.gov

Ionization: Electrospray ionization (ESI) is a common technique used to generate ions from the analytes eluting from the LC column. For compounds like betulinic acid, negative ion ESI is often used to detect the deprotonated molecule [M-H]⁻. nih.gov

Fragmentation Analysis: In the tandem mass spectrometer, the precursor ion (e.g., the deprotonated this compound molecule) is selected and fragmented. The resulting product ions create a unique fragmentation pattern that serves as a fingerprint for unequivocal identification and quantification, even in the presence of co-eluting interferences. mdpi.com This high selectivity is crucial for metabolic profiling and mechanistic studies. nih.gov A sensitive method using UHPLC-Q-TOF-MS/MS (Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) has been successfully used to identify metabolites of betulin. nih.gov

Bioanalytical Methods for this compound in Complex Biological Matrices (Preclinical)

Bioanalytical methods are developed to quantify a drug or its metabolites in biological fluids like plasma, serum, or tissues. innovareacademics.injgtps.com These methods are essential for preclinical pharmacokinetic and toxicological evaluations. nih.gov

The main challenge in bioanalysis is the complexity of the biological matrix, which contains numerous endogenous components that can interfere with the analysis. asiapharmaceutics.info Therefore, a robust sample preparation step is critical.

Sample Preparation: The goal is to isolate the analyte from matrix components like proteins. Common techniques include:

Protein Precipitation (PPT): This involves adding an organic solvent, such as acetonitrile or methanol, to the plasma sample to denature and precipitate proteins. innovareacademics.innih.gov The supernatant, containing the analyte, is then collected for analysis.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). innovareacademics.in

Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively adsorb the analyte, which is then eluted with a suitable solvent. innovareacademics.in

Analysis: Following sample preparation, LC-MS/MS is the most frequently used technique for quantification due to its high sensitivity, specificity, and speed. innovareacademics.innih.gov Assays have been developed that can detect betulinic acid at levels as low as picograms per milliliter in plasma. nih.gov

Validation of Analytical Methods for this compound Quantification

To ensure that an analytical method produces reliable and reproducible results, it must be validated. jgtps.com The validation process demonstrates that the method is suitable for its intended purpose. europa.eu The parameters for validation are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). nih.goveuropa.eu

Key validation parameters include:

Specificity/Selectivity: This ensures that the analytical signal is unequivocally from the analyte of interest and not from any other components in the sample, such as impurities, degradation products, or matrix components. europa.eu In HPLC, this is often demonstrated by comparing the chromatograms of blank samples, samples spiked with the analyte, and samples containing potential interferents. nih.govnih.gov

Linearity: This establishes that the method's response is directly proportional to the concentration of the analyte over a given range. europa.eu A calibration curve is generated by plotting the analytical response versus known concentrations, and the correlation coefficient (r²) should ideally be close to 1.0. researchgate.netnih.gov For betulinic acid, linearity has been demonstrated with r² values of 0.9999. nih.govwho.int

Accuracy: This measures the closeness of the experimental value to the true value. europa.eu It is typically assessed by analyzing samples with known concentrations and expressing the result as a percentage of recovery. Recoveries for betulinic acid have been reported in the range of 97.10% to 97.60%. who.int

Precision: This expresses the closeness of agreement between a series of measurements from the same homogeneous sample. europa.eu It is usually reported as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-day precision): Precision over a short interval on the same day. europa.eu

Intermediate Precision (Inter-day precision): Precision between different days, analysts, or equipment. europa.eu For validated methods, the intra- and inter-day variability is typically required to be less than 2%. nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ):

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantified with precision and accuracy. europa.eu

LOQ: The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. europa.eu For a highly sensitive method for betulinic acid, the LOD and LOQ were reported as 0.0005 µg/ml and 0.0050 µg/ml, respectively. who.int

Robustness: This measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature), providing an indication of its reliability during normal usage. europa.eu

The following table summarizes the validation parameters and typical acceptance criteria based on ICH guidelines.

Validation ParameterDescriptionTypical Acceptance Criterion
SpecificityAbility to assess the analyte in the presence of interfering substances. europa.euNo interference at the retention time of the analyte. nih.gov
LinearityProportional relationship between concentration and analytical response. europa.euCorrelation coefficient (r²) ≥ 0.999 researchgate.netnih.gov
AccuracyCloseness of test results to the true value. europa.euRecovery typically within 98-102%. who.int
PrecisionAgreement among individual test results. europa.euRelative Standard Deviation (RSD) ≤ 2%. nih.gov
LOD & LOQLowest concentration that can be reliably detected and quantified. europa.euDetermined based on signal-to-noise ratio or standard deviation of the response. europa.eu
RobustnessReliability with respect to deliberate variations in method parameters. europa.euRSD of results should be within acceptable limits after minor changes.

Interactions of Betulinan B with Biological Systems

Molecular Interactions with Enzymes and Receptors (Mechanistic)

Betulinan B and its related compounds, such as Betulinan A, have demonstrated interactions with various enzymes through different mechanisms. Molecular docking studies, which predict the binding affinity and orientation of a ligand to a target protein, have provided significant mechanistic insights.

For instance, Betulinan A has shown inhibitory activity against phosphodiesterase 4B (PDE4B) with an IC50 value of 44 μM. mdpi.com This interaction is crucial as PDE4B is involved in intracellular signaling pathways.

In the context of cancer-related targets, the parent compound, betulin (B1666924), and its derivatives have been analyzed for their binding to several key proteins. Molecular docking studies on betulinic acid, a structurally related triterpenoid, revealed strong binding interactions with targets like HSP90AA1, STAT3, ESR1, SIRT1, and mTOR, suggesting a potential for modulating their activity. scholarena.com

Furthermore, investigations into the antimicrobial properties of betulinic acid have identified DNA gyrase and beta-lactamase as potential targets in bacteria, and CYP51 and DHFR in fungi. mdpi.com Molecular docking showed that betulinic acid can bind to the active sites of these enzymes with significant binding energies. mdpi.com For example, with the DNA gyrase of S. aureus, betulinic acid exhibited a binding energy of -109.22 kcal/mol. mdpi.com Similarly, it has been shown to interact with α-glucosidase, an enzyme linked to diabetes, primarily through van der Waals forces and hydrogen bonds. mdpi.comnih.gov

Betulinic acid has also been found to directly bind to cannabinoid receptors CB1 and CB2, with Ki values of 36.7 and 41.2 μmol/L, respectively, indicating its role as a cannabinoid receptor agonist. nih.gov

Table 1: Molecular Docking and Binding Affinity of Betulinan-Related Compounds with Various Biological Targets This table is interactive. Click on the headers to sort the data.

Compound Target Organism/System Binding Energy / Affinity Type of Interaction Reference
Betulinan A Phosphodiesterase 4B (PDE4B) Not Specified IC50: 44 μM Inhibition mdpi.com
Betulinic Acid DNA Gyrase S. aureus -109.22 kcal/mol Hydrophobic interaction mdpi.com
Betulinic Acid Beta-lactamase Various Bacteria Higher binding energy than control Not Specified mdpi.com
Betulinic Acid CYP51 Candida species Higher or close to control Hydrogen bonding mdpi.com
Betulinic Acid α-Glucosidase Not Specified KD: 5.529 × 10-5 M Van der Waals, Hydrogen bond mdpi.comnih.gov
Betulinic Acid Cannabinoid Receptor 1 (CB1) Mouse Ki: 36.7 μmol/L Competitive binding nih.gov
Betulinic Acid Cannabinoid Receptor 2 (CB2) Human Ki: 41.2 μmol/L Competitive binding nih.gov
Betulin α-Amylase Not Specified -8.6 kcal/mol Inhibition innovareacademics.in
Betulin α-Glucosidase Not Specified -5.2 kcal/mol Inhibition innovareacademics.in

Cellular Pathway Crosstalk and Modulation

The interaction of betulinan-related compounds with enzymes and receptors translates to the modulation of various cellular signaling pathways. This crosstalk is fundamental to their biological effects.

Betulinic acid has been shown to modulate key cellular pathways involved in cancer progression. It can regulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. nih.gov By affecting this pathway, it can influence downstream factors involved in cell cycle control and apoptosis. nih.gov In colorectal cancer cells, betulinic acid-loaded nanoliposomes were found to downregulate key glycolytic enzymes like HK2, PFK-1, and PKM2, thereby targeting the metabolic pathways that cancer cells rely on. nih.gov

Furthermore, betulinic acid's interaction with cannabinoid receptors leads to the disruption of the microRNA-27a:ZBTB10 axis, subsequently affecting YY1 and ErbB2 expression in breast cancer cells. nih.gov This highlights a complex interplay between receptor binding and downstream gene regulation. In renal cell carcinoma, betulinic acid has been observed to modulate autophagy by affecting the expression of Beclin-1 and ATG-5, although the effects can vary depending on the cell type. nih.gov

The concept of cellular pathway crosstalk involves the integration of multiple signals. nih.govtaylorfrancis.comnih.gov For instance, metabolic pathways and signal transduction networks are deeply interconnected. nih.govresearchgate.netnih.gov Changes in metabolic activity can influence signaling cascades and vice versa. nih.govresearchgate.net Betulinic acid's ability to impact both metabolic enzymes and signaling proteins underscores its potential to engage in such crosstalk, leading to broader cellular responses. nih.govnih.gov

Table 2: Cellular Pathways Modulated by Betulinan-Related Compounds This table is interactive. Click on the headers to sort the data.

Compound Pathway/Process Modulated Cell Type Effect Reference
Betulinic Acid PI3K/Akt Signaling Human cervical cancer cells Regulation nih.gov
Betulinic Acid Glycolysis (via HK2, PFK-1, PKM2) Colorectal cancer cells Downregulation nih.gov
Betulinic Acid miR-27a:ZBTB10/YY1/ErbB2 Breast cancer cells Disruption nih.gov
Betulinic Acid Autophagy (via Beclin-1, ATG-5) Renal cell carcinoma cells Modulation nih.gov

Mechanistic Basis of Synergy or Antagonism with Other Compounds (Preclinical)

The interaction of betulinan compounds with other therapeutic agents can lead to synergistic (enhanced effect) or antagonistic (reduced effect) outcomes. Understanding the mechanistic basis of these interactions is crucial for combination therapies.

In the context of multidrug resistance (MDR) in cancer, which is often mediated by efflux pumps like P-glycoprotein (P-gp), derivatives of betulin have been investigated as reversal agents. nih.govresearchgate.net While betulinic acid itself showed limited effects, a derivative, 23-hydroxybetulinic acid (23-HBA), was found to increase the cytotoxicity of chemotherapeutic agents like adriamycin and vincristine (B1662923) in resistant cancer cells. nih.gov The mechanism involves the inhibition of P-gp, which leads to increased intracellular accumulation of the anticancer drugs. nih.gov This demonstrates a synergistic interaction where 23-HBA overcomes the resistance mechanism, allowing the primary drug to be more effective.

The potential for drug-drug interactions is a key consideration in pharmacology. msdmanuals.comnih.gov These interactions can be pharmacokinetic, affecting the metabolism or transport of a drug, or pharmacodynamic, where drugs have additive or opposing effects at the target. sps.nhs.uk The ability of betulin derivatives to inhibit P-gp is a clear example of a pharmacokinetic interaction that can lead to a synergistic therapeutic outcome. nih.govnih.gov

Interactions with Metabolic Enzymes and Transporters (Mechanistic)

This compound and its analogs can interact with enzymes and transporters that are critical for drug metabolism and disposition, such as cytochrome P450 (CYP) enzymes and P-glycoprotein (P-gp). sps.nhs.uknih.govtg.org.aucapes.gov.bramazonaws.com

Cytochrome P450 (CYP) Enzymes: CYP enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs and xenobiotics. nih.govamazonaws.com Interactions with these enzymes can lead to altered drug efficacy or toxicity. nih.govcapes.gov.br For example, co-administration of a drug that is a substrate for a particular CYP isozyme (like CYP3A4) with an inhibitor of that enzyme can lead to increased plasma concentrations of the substrate drug. medivir.com Conversely, an inducer can decrease its concentration. medivir.com While direct, comprehensive studies on this compound's interaction profile with the full panel of CYP enzymes are not extensively detailed in the provided context, the known interactions of its parent compounds with other metabolic enzymes suggest this is a plausible area of interaction. mdpi.comnih.gov

P-glycoprotein (P-gp) and Other Transporters: P-gp is an efflux transporter that actively pumps substrates out of cells, playing a significant role in drug absorption and distribution, as well as in multidrug resistance in cancer. nih.govtg.org.auwikipedia.org As mentioned previously, betulin derivatives have been shown to modulate P-gp function. nih.govresearchgate.net Specifically, 23-hydroxybetulinic acid acts as a P-gp inhibitor, thereby increasing the intracellular concentration of P-gp substrates. nih.gov Molecular docking studies have suggested that both betulinic acid and 23-HBA interact with P-gp, but with different binding affinities and sites, explaining their differential effects on P-gp-mediated transport. nih.gov Interestingly, while 23-HBA inhibits the transport of other drugs, its own transport is not significantly affected by P-gp, suggesting it is an inhibitor but not a major substrate. nih.gov The development of betulin derivatives as P-gp modulators is an active area of research to overcome multidrug resistance. nih.govresearchgate.net

Table 3: Interactions of Betulinan-Related Compounds with Metabolic Transporters This table is interactive. Click on the headers to sort the data.

Compound Transporter Effect Mechanism Consequence Reference
23-Hydroxybetulinic Acid (23-HBA) P-glycoprotein (P-gp/ABCB1) Inhibition Binds to P-gp, inhibiting its efflux function. Increased intracellular accumulation of P-gp substrates (e.g., adriamycin, vincristine). nih.gov
Betulinic Acid (BA) P-glycoprotein (P-gp/ABCB1) Weak to no inhibition Interacts with P-gp but does not effectively inhibit transport of other substrates. Limited effect on reversing P-gp mediated multidrug resistance. nih.gov
Betulin Derivatives (e.g., 6g, 6i) P-glycoprotein (P-gp/ABCB1) Inhibition/Modulation Binds to transmembrane helices of P-gp. Increased intracellular accumulation of doxorubicin. nih.govresearchgate.net

Emerging Research Frontiers and Future Directions for Betulinan B

Unexplored Mechanistic Pathways of Betulinan B

While initial studies have identified some biological activities of this compound, a comprehensive understanding of its mechanisms of action remains largely uncharted. This compound was found to inhibit lipid peroxidation. researchgate.net Its analogues, Betulinan A and B, isolated from Lenzites betulina, have also demonstrated significant inhibition of lipid peroxidation, with Betulinan A being about four times more active as a radical scavenger than vitamin E in this regard. researchgate.net

Further research is needed to elucidate the specific molecular targets and signaling cascades modulated by this compound. Key questions remain regarding its interaction with cellular membranes, potential influence on enzymatic activities beyond those already identified, and its role in modulating gene expression. Investigating these unexplored pathways could reveal novel therapeutic applications for this compound. The synthesis of Betulinan C and its analogs has been reported, and these compounds have shown promising activity in inhibiting biofilm formation in Pseudomonas aeruginosa O1, which is attributed to the inhibition of the quorum-sensing (QS) phenomenon. researchgate.netbepls.com This suggests that this compound and its related compounds may have complex biological activities that warrant further investigation.

Application of Advanced '-omics' Technologies in this compound Research

The advent of high-throughput "-omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers powerful tools to unravel the complex biological effects of this compound. scielo.org.mxfrontiersin.org These technologies can provide a global view of the molecular changes induced by this compound in biological systems.

Potential Applications of '-omics' Technologies in this compound Research:

-omics TechnologyPotential Application in this compound Research
Genomics Identifying genetic factors that influence sensitivity or resistance to this compound. scielo.org.mx
Transcriptomics Analyzing changes in gene expression profiles in response to this compound treatment to identify regulated pathways. scielo.org.mx
Proteomics Identifying protein targets that directly bind to this compound and characterizing downstream changes in protein expression and post-translational modifications. scielo.org.mx
Metabolomics Profiling metabolic changes induced by this compound to understand its impact on cellular metabolism. scielo.org.mx

An integrated multi-omics approach would be particularly valuable for constructing a comprehensive picture of this compound's mechanism of action and for identifying potential biomarkers for its activity. frontiersin.orgnih.gov

Development of Novel Preclinical Models for this compound Investigation

The use of appropriate preclinical models is crucial for translating basic research findings into potential clinical applications. fda.gov While traditional animal models have been the standard, there is a growing emphasis on developing more predictive and human-relevant models. wellbeingintlstudiesrepository.orglimav.orgfda.gov

For this compound research, the development of novel preclinical models could include:

Three-dimensional (3D) cell cultures and organoids: These models more accurately mimic the in vivo microenvironment compared to traditional 2D cell cultures.

Patient-derived xenografts (PDXs): For cancer research, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can better predict clinical responses. biocytogen.com

In silico models: Computational models, such as quantitative systems pharmacology (QSP), can simulate the interaction of this compound with biological networks to predict its effects and optimize study designs. fda.gov

The selection of the most appropriate preclinical model will depend on the specific research question and the intended therapeutic application of this compound. A stepwise, multifactorial approach to preclinical testing is recommended to establish the biological plausibility for its use in a target population. fda.gov

Methodological Advancements in this compound Synthesis and Analysis

Efficient and reliable methods for the synthesis and analysis of this compound are essential for advancing its research. While the synthesis of Betulinan C and its analogs has been reported, there is a continuous need for methodological improvements. researchgate.net

Table of Analytical Techniques for Triterpene Analysis:

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) Used for the separation, identification, and quantification of this compound and its related compounds. rsc.org
Mass Spectrometry (MS) Provides information on the molecular weight and structure of the compounds. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Used for the detailed structural elucidation of this compound and its derivatives. mdpi.com
Infrared (IR) Spectroscopy A non-destructive method for the reliable identification of triterpenes. mdpi.com

Recent advancements in analytical techniques, such as the combination of liquid chromatography-mass spectrometry (LC-MS), offer high sensitivity and specificity for the analysis of complex mixtures. rsc.org Furthermore, the development of stereospecific cross-coupling reactions and other novel synthetic methodologies could facilitate the efficient production of this compound and its analogs for extensive biological evaluation. acs.org

Challenges and Opportunities in this compound Academic Research

The academic research of this compound presents both challenges and opportunities.

Challenges:

Limited Availability: As a natural product, the supply of pure this compound can be a limiting factor for extensive research.

Complex Structure: The synthesis of this compound and its analogs can be complex and require specialized expertise. researchgate.net

Lack of Mechanistic Understanding: The current limited knowledge of its mechanism of action hinders the rational design of further studies.

Opportunities:

Novel Bioactivities: The unique p-terphenyl (B122091) structure of this compound suggests the potential for novel biological activities that differ from other known natural products.

Interdisciplinary Collaboration: Research on this compound provides an excellent opportunity for collaboration between natural product chemists, pharmacologists, and biologists.

Potential for Therapeutic Development: The initial findings on its biological activities, such as the inhibition of lipid peroxidation and biofilm formation by its analogs, suggest that this compound could be a lead compound for the development of new therapeutic agents. researchgate.netresearchgate.net

Overcoming the challenges and capitalizing on the opportunities will be crucial for unlocking the full potential of this compound in academic research and beyond.

Q & A

How can the PICO framework refine clinical research questions on this compound’s therapeutic potential?

  • Methodological Answer : Define P opulation (e.g., colorectal cancer patients), I ntervention (this compound + standard therapy), C omparison (standard therapy alone), and O utcome (progression-free survival). Use this structure to design randomized controlled trials (RCTs) and ensure ethical approval for human studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.